molecular formula C12H12N2O B2563715 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1247389-26-9

2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2563715
CAS No.: 1247389-26-9
M. Wt: 200.241
InChI Key: WJFNHBQPSFKETH-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde” is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a benzaldehyde group. The InChI code for this compound is 1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its molecular weight is 200.24 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research demonstrates the use of similar benzaldehyde derivatives in synthesizing various novel heterocyclic compounds. For instance, the synthesis of novel pyrazolin-N-thioamides and their reactions with several ketones has been explored, resulting in high yields of unique thiazoles and triazoles (Kariuki et al., 2022).

Development of Organic Compounds with Potential Biological Applications

Studies have shown the creation of compounds like 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, highlighting the potential biological applications of these compounds (Dzvinchuk, 2007). Similarly, the synthesis of pyrazole derivatives like Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate and their detailed characterization suggests a route to discovering new organic compounds with varied applications (Naveen et al., 2021).

Antioxidant Properties in Industrial Applications

Benzaldehyde derivatives have been used in synthesizing new thiazoles with antioxidant properties, potentially useful in industrial applications like lubricating oils (Amer et al., 2011).

Antibacterial and Antimicrobial Properties

Some studies have focused on synthesizing compounds with antibacterial properties, such as Alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, indicating a path towards developing new antimicrobial agents (Ahmed et al., 2006).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrazole compounds are known to interact with heat shock proteins .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has increased since the early 1990s, and they continue to be the focus of many research techniques .

Properties

IUPAC Name

2-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNHBQPSFKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247389-26-9
Record name 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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